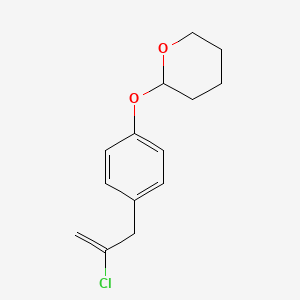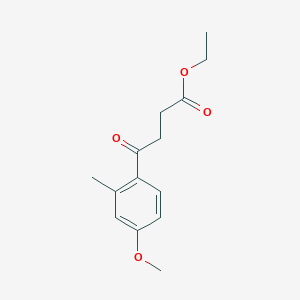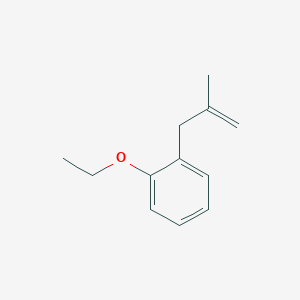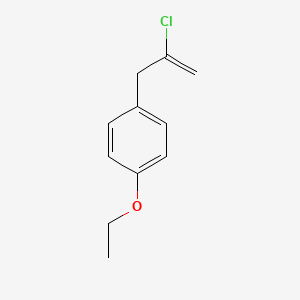
2-Chloro-3-(4-(tetrahydro-pyran-2-yloxy)phenyl)-1-propene
Übersicht
Beschreibung
The compound “2-Chloro-3-(4-(tetrahydro-pyran-2-yloxy)phenyl)-1-propene” is a complex organic molecule. It contains a phenyl group (a ring of 6 carbon atoms, also known as a benzene ring), a propene group (a 3-carbon chain with a double bond), and a tetrahydropyran group (a 6-membered ring containing one oxygen atom and five carbon atoms). The presence of the chlorine atom indicates that this is a chlorinated compound .
Chemical Reactions Analysis
The compound contains several functional groups (the phenyl ring, the propene group, the chlorine atom, and the tetrahydropyran group) that could potentially react under the right conditions. For example, the double bond in the propene group could participate in addition reactions, and the chlorine atom could be replaced by other groups in a nucleophilic substitution reaction .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its specific structure. Without more information, it’s difficult to predict the properties of this compound .Wissenschaftliche Forschungsanwendungen
Synthesis and Applications of Heterocyclic Compounds
Research in the field of heterocyclic compounds, such as the study by Gomaa and Ali (2020), focuses on using derivatives of dicyanomethylene for synthesizing various classes of heterocyclic compounds and dyes. The unique reactivity of such compounds provides mild reaction conditions for generating versatile cynomethylene dyes from a broad range of precursors, including amines and phenols. This work underscores the importance of specific chemical scaffolds for creating diverse heterocyclic molecules with potential applications in dye manufacturing and pharmaceuticals (Gomaa & Ali, 2020).
Pharmacological Effects of Natural Compounds
The study by Zhu and Jiang (2018) discusses the structure-activity relationships of coumarins, highlighting their significant antitumor, anti-inflammation, antiviral, and antibacterial effects. Modifications to the coumarin core structure can enhance these properties, pointing to the potential for developing new drugs based on this scaffold. Such research highlights the importance of chemical modifications to natural products for enhancing their pharmacological effects (Zhu & Jiang, 2018).
Development of Materials for Specific Applications
Advancements in materials science, such as the synthesis of poly(styrene-acrylonitrile-linalool) terpolymers, demonstrate the potential for creating new materials with specific properties. The study by Srivastava et al. (2002) illustrates the synthesis process and the determination of reactivity ratios, offering insights into the creation of polymers with tailored properties for various applications. This research area is crucial for developing new materials with custom characteristics for industrial, medical, and technological applications (Srivastava et al., 2002).
Eigenschaften
IUPAC Name |
2-[4-(2-chloroprop-2-enyl)phenoxy]oxane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClO2/c1-11(15)10-12-5-7-13(8-6-12)17-14-4-2-3-9-16-14/h5-8,14H,1-4,9-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKTQRHJMLZYCJX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(CC1=CC=C(C=C1)OC2CCCCO2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-[(3-N,N-Dimethylamino)phenyl]-2-methyl-1-propene](/img/structure/B3314854.png)
![2-Chloro-3-[(4-N,N-dimethylamino)phenyl]-1-propene](/img/structure/B3314857.png)
![2-Bromo-3-[(4-N,N-dimethylamino)phenyl]-1-propene](/img/structure/B3314862.png)









